5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde

Catalog No.
S1739456
CAS No.
438219-86-4
M.F
C12H8Cl2O3
M. Wt
271.09g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde

CAS Number

438219-86-4

Product Name

5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde

IUPAC Name

5-[(3,4-dichlorophenoxy)methyl]furan-2-carbaldehyde

Molecular Formula

C12H8Cl2O3

Molecular Weight

271.09g/mol

InChI

InChI=1S/C12H8Cl2O3/c13-11-4-3-8(5-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2

InChI Key

TXRCNAFWWPRGEA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)Cl

Fungicidal Activities

Field: This compound is used in the field of Agriculture, specifically in the development of Fungicides .

Application: The compound is used to synthesize N-(5-((2,4-Dichlorophenoxy)Methyl)-l,3,4-Thiadiazol-2-Yl)- Substituted-Amide, which exhibits moderate fungicidal activities . These compounds are a part of a very important class of pesticides in the international market .

Method of Application: The compound is reacted with substituted acyl chloride to yield the amide in good yield . The chemical structures of all compounds were established by Ή NMR, FTIR, MS and elemental analysis .

Results: The bioassay results indicated that some of these compounds exhibit moderate fungicidal activities . The fungicidal activities showed that some compounds exhibit moderate activity against Sclerotinia scleivtionim(L\b.) de Bary, Rhizoctonia solanii, Fusarium oxysporum, Corynespora cassiicola and Botrytis cinerea .

Controlled Release of Herbicides

Field: This compound is used in the field of Green Chemistry, specifically in the development of Controlled Release Formulations of Pesticides .

Application: The compound is used in the fabrication of herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs), which can improve the use efficiency and reduce the off-target effects of pesticides .

Method of Application: Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .

Results: The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil . Additionally, 2,4-D@HTlcs exhibited no delay in the control efficacy against Amaranthus retroflexus compared with free 2,4-D sodium salt .

Synthesis of 1,2,4-Oxadiazoles

Field: This compound is used in the field of Organic Chemistry, specifically in the synthesis of 1,2,4-Oxadiazoles .

Application: The compound “5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde” is used to synthesize 5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole . Oxadiazoles are a class of organic compounds that have found applications in various fields, including medicinal chemistry, due to their diverse biological activities .

Results: The synthesized compound, 5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole, is a solid substance with a linear formula of C10H7O2N2Cl3 .

Herbicide Formulations

Field: This compound is used in the field of Agricultural Chemistry, specifically in the development of Herbicide Formulations .

Controlled Release of Multiple Herbicides

Field: This compound is used in the field of Green Chemistry, specifically in the development of Controlled Release Formulations of Multiple Herbicides .

Application: The compound is used in the fabrication of herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs), which can improve the use efficiency and reduce the off-target effects of multiple herbicides . The herbicides used in this study include 2-(2,4-dichlorophenoxy) acetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) .

Results: The developed herbicide@HTlcs showed high entrapment efficiencies (71.7%–86.7%), a sheet structure with an average size of 339.4 nm, and positive surface charges (+40.5) . The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides .

Synthesis of 1,2,4-Oxadiazoles for Commercial Use

Field: This compound is used in the field of Industrial Chemistry, specifically in the Commercial Synthesis of 1,2,4-Oxadiazoles .

Application: The compound “5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde” is used to synthesize 5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole .

5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde, also known as diclofuraldehyde, is a synthetic organic compound. While its origin and specific applications in scientific research are not readily available in public scientific databases, its structure suggests potential similarities to other furan aldehydes, which are known for their diverse biological activities [].


Molecular Structure Analysis

The key features of the molecule include:

  • Furan ring: The core structure consists of a five-membered aromatic heterocycle with one oxygen atom. This furan ring is known to be involved in various biological processes [].
  • Aldehyde group (CHO): Attached to the furan ring at position 2 is an aldehyde group, which is a carbonyl group with a hydrogen atom bonded to it. This functional group can participate in condensation reactions and oxidation-reduction processes.
  • Dichlorophenoxymethyl group: Linked to the furan ring at position 5 is a chlorinated phenoxymethyl group. The presence of two chlorine atoms (Cl) on the benzene ring and the connection to the furan through a methylene bridge (CH2) contributes to the overall properties of the molecule.

Chemical Reactions Analysis

  • Aldol condensation: The aldehyde group can react with another aldehyde or ketone in the presence of a base to form a β-hydroxycarbonyl compound.
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid under suitable conditions.
  • Nucleophilic aromatic substitution: The presence of chlorine atoms on the phenoxy ring suggests the possibility of nucleophilic aromatic substitution reactions, where a nucleophile displaces a chlorine atom.

XLogP3

3.5

Dates

Modify: 2023-08-15

Explore Compound Types